3,3'-(1,3-Phenylene)bis(propan-1-amine)
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Overview
Description
3,3’-(1,3-Phenylene)bis(propan-1-amine): is an organic compound with the molecular formula C12H20N2 It is a diamine derivative, characterized by the presence of two propan-1-amine groups attached to a 1,3-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,3-Phenylene)bis(propan-1-amine) typically involves the reaction of 1,3-dibromobenzene with propan-1-amine in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 3,3’-(1,3-Phenylene)bis(propan-1-amine) may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3’-(1,3-Phenylene)bis(propan-1-amine) can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: 3,3’-(1,3-Phenylene)bis(propan-1-amine) is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, 3,3’-(1,3-Phenylene)bis(propan-1-amine) is used in the production of specialty chemicals and materials, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylene)bis(propan-1-amine) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s amine groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
3,3’-(1,4-Phenylene)bis(propan-1-amine): Similar structure but with the amine groups attached to a 1,4-phenylene ring.
1,4-Bis(3-aminopropyl)piperazine: Contains a piperazine ring instead of a phenylene ring.
Uniqueness: 3,3’-(1,3-Phenylene)bis(propan-1-amine) is unique due to the specific positioning of the amine groups on the 1,3-phenylene ring, which can influence its reactivity and interactions with other molecules. This structural feature can result in distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C12H20N2 |
---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
3-[3-(3-aminopropyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C12H20N2/c13-8-2-6-11-4-1-5-12(10-11)7-3-9-14/h1,4-5,10H,2-3,6-9,13-14H2 |
InChI Key |
GVZPIOARPUKQIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CCCN)CCCN |
Origin of Product |
United States |
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